N-(4-ethoxyphenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide
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Description
N-(4-ethoxyphenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H27N5O3S and its molecular weight is 477.58. The purity is usually 95%.
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Biological Activity
N-(4-ethoxyphenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. Its complex structure includes a pyrazolo-pyrimidine core, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C25H27N5O3S
- Molecular Weight : 477.6 g/mol
- CAS Number : 932496-24-7
Biological Activity Overview
Research into the biological activity of this compound indicates several areas of potential efficacy:
-
Anticancer Properties :
- Studies have shown that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines. The pyrazolo-pyrimidine moiety is often associated with kinase inhibition, which may contribute to its anticancer activity.
- In vitro assays demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting a mechanism involving cell cycle arrest and programmed cell death .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Case Studies and Research Findings
A detailed analysis of relevant studies provides insights into the biological activity of the compound:
The proposed mechanisms underlying the biological activity include:
- Kinase Inhibition : The structure is conducive to binding with various kinases involved in cancer proliferation pathways.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to influence ROS levels, leading to oxidative stress in cancer cells.
- Cytokine Modulation : The compound may inhibit signaling pathways that lead to inflammation.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-ethyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S/c1-3-29-16-21-23(28-29)24(32)30(15-14-18-8-6-5-7-9-18)25(27-21)34-17-22(31)26-19-10-12-20(13-11-19)33-4-2/h5-13,16H,3-4,14-15,17H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHVLTYXCDEBCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)OCC)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.